An In-depth Technical Guide to N-(2-benzylphenyl)-2-chloroacetamide
An In-depth Technical Guide to N-(2-benzylphenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-benzylphenyl)-2-chloroacetamide is a chemical compound belonging to the class of N-substituted-2-chloroacetamides. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and an exploration of its potential biological activities based on the known characteristics of this chemical class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available information and provides context based on analogous compounds.
Physicochemical Properties
The fundamental physicochemical properties of N-(2-benzylphenyl)-2-chloroacetamide are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.
| Property | Value |
| IUPAC Name | N-(2-benzylphenyl)-2-chloroacetamide |
| CAS Number | 21535-43-3 |
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | 113-114 °C |
| Boiling Point | 443.2 °C (predicted) |
| Density | 1.217 g/cm³ (predicted) |
| Solubility | Soluble in chloroform |
Synthesis and Characterization
Experimental Protocol: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide
Materials:
-
2-Benzylaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(2-benzylphenyl)-2-chloroacetamide.
Characterization
Specific spectral data for N-(2-benzylphenyl)-2-chloroacetamide is not available in the searched literature. However, based on the analysis of related N-substituted-2-chloroacetamides, the following spectral characteristics can be anticipated.[1]
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | s | 1H | -NH (amide proton) |
| ~ 7.1 - 7.5 | m | 9H | Aromatic protons |
| ~ 4.1 - 4.3 | s | 2H | -CH₂Cl |
| ~ 4.0 | s | 2H | -CH₂- (benzyl) |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 164 - 166 | C=O (amide) |
| ~ 125 - 140 | Aromatic carbons |
| ~ 42 - 44 | -CH₂Cl |
| ~ 38 - 40 | -CH₂- (benzyl) |
Expected IR Spectral Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3250 - 3350 | N-H stretch (amide) |
| ~ 3000 - 3100 | C-H stretch (aromatic) |
| ~ 2850 - 2950 | C-H stretch (aliphatic) |
| ~ 1660 - 1680 | C=O stretch (amide I) |
| ~ 1530 - 1550 | N-H bend (amide II) |
| ~ 700 - 800 | C-Cl stretch |
Potential Biological Activities and Mechanism of Action
While no specific biological activities have been reported for N-(2-benzylphenyl)-2-chloroacetamide, the broader class of N-substituted-2-chloroacetamides has been investigated for various biological effects.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that N-substituted-2-chloroacetamide derivatives possess significant antimicrobial and antifungal properties.[1][2][3] The presence of the chloroacetamide moiety is often crucial for this activity.[3] The lipophilicity of the N-substituent can influence the compound's ability to penetrate the cell membranes of microorganisms.[1] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2]
Anti-inflammatory Activity
Some N-substituted-2-chloroacetamides have been explored for their anti-inflammatory potential.[4][5] The proposed mechanism for this activity can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory cascade.[4]
Herbicidal Activity
Chloroacetamide herbicides are a well-established class of agricultural chemicals.[6][7] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disruption of lipid metabolism interferes with cell membrane formation and ultimately leads to the death of susceptible plants.[6][7]
General Mechanism of Action: Covalent Inhibition
A common mechanistic feature of chloroacetamides is their ability to act as covalent inhibitors.[7] The electrophilic carbon atom of the chloroacetyl group can react with nucleophilic residues, such as the sulfhydryl group of cysteine, in the active site of target enzymes. This irreversible binding leads to the inactivation of the enzyme and the observed biological effect.
Visualizations
Synthesis Workflow
The following diagram illustrates the likely synthetic pathway for N-(2-benzylphenyl)-2-chloroacetamide.
Caption: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide.
Conceptual Mechanism of Action: Covalent Inhibition
This diagram illustrates the general mechanism by which chloroacetamides can act as covalent inhibitors of enzymes.
Caption: Covalent inhibition by a chloroacetamide.
Conclusion
N-(2-benzylphenyl)-2-chloroacetamide is a compound for which detailed experimental characterization and biological activity studies are currently lacking in the public domain. However, by examining the broader class of N-substituted-2-chloroacetamides, it is reasonable to predict its synthetic route and potential for biological activity, likely as an antimicrobial, anti-inflammatory, or herbicidal agent, functioning through a mechanism of covalent inhibition. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the specific properties and activities of N-(2-benzylphenyl)-2-chloroacetamide.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Buy N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | 1177234-08-0 [smolecule.com]
- 6. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

